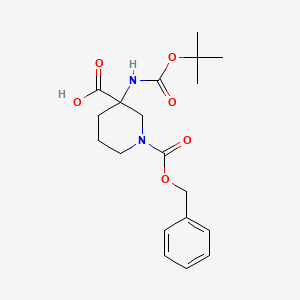

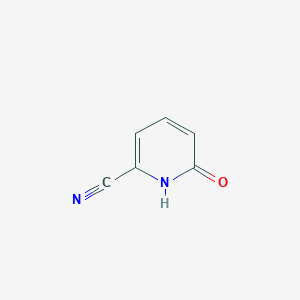

2-Cyano-6-hydroxypyridine

Descripción general

Descripción

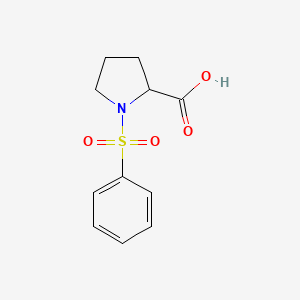

2-Cyano-6-hydroxypyridine is a derivative of picolinic acid . It exhibits enol-keto tautomerism and has potential complexing ability via N,O-chelation or N,O,O-chelation .

Synthesis Analysis

The synthesis of 2-Cyano-6-hydroxypyridine and similar compounds often involves reactions with Grignard reagents to pyridine N-oxides in THF at room temperature . Subsequent treatment with acetic anhydride at 120°C affords 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis

The molecular structures of compounds similar to 2-Cyano-6-hydroxypyridine have been optimized using both DFT and HF methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Aplicaciones Científicas De Investigación

Photolabile Modification in Nucleosides

2-Cyano-6-hydroxypyridine derivatives, such as N-hydroxypyridine-2(1H)-thione (NHPT), have been used in the modification of nucleosides. NHPT inserted at the 6-position of guanosine shows potential in photochemistry, with applications in photosensitization of reactive oxygen species in DNA (Vrantza et al., 2006).

Reactivity with Amines and Hydrazines

2-Cyano-4-pyrone, derived from comanic acid ethyl ester, which is related to 2-cyano-6-hydroxypyridine, reacts with amines and hydrazines. This reaction leads to the formation of carbamoylated aminoenones and pyrazolylacetic acid hydrazides, showing diverse chemical reactivity (Obydennov et al., 2020).

Structural and Spectroscopic Analysis

Studies on compounds like 2-hydroxy-3-cyano-4-methylpyridine, which share a structural similarity with 2-cyano-6-hydroxypyridine, provide insights into their molecular and crystal structures. Such compounds are used in vibrational spectroscopy and quantum chemical calculations, hinting at potential applications in material sciences (Kucharska et al., 2010).

Solvatochromic Behavior and UV–Vis Absorption

Research on 4,6-disubstituted-3-cyano-2-pyridones, akin to 2-cyano-6-hydroxypyridine, shows their application in studying solvatochromic behavior and UV–Vis absorption spectra. The influence of solvents and substituents on these compounds is significant for understanding molecular interactions (Alimmari et al., 2012).

Catabolism Pathway in Bacteria

2-Hydroxypyridine catabolism pathway in Rhodococcus rhodochrous provides a biological perspective on similar compounds. This bacterium uses 2-hydroxypyridine as a carbon source, highlighting its role in microbial metabolism and potential biotechnological applications (Vaitekūnas et al., 2015).

Energy-Relevant Catalysis

The design element of 2-hydroxypyridine in [Fe]-hydrogenase, which is similar to 2-cyano-6-hydroxypyridine, is utilized in synthesizing catalysts for energy-relevant chemical conversion schemes. This showcases its significance in alternative energy applications (Moore et al., 2015).

Genotoxicity and Photolysis Studies

Studies on 2-hydroxypyridine, a compound closely related to 2-cyano-6-hydroxypyridine, have investigated its genotoxicity in water and the elimination of this genotoxicity through UVC photolysis. This research is essential for understanding the environmental impact and safety of similar compounds (Skoutelis et al., 2011).

Safety and Hazards

Direcciones Futuras

The synthesis of 2-Cyano-6-hydroxypyridine and similar compounds promises a bright scope in the future for the production of various 2-pyridone compounds with extended applications . The selective synthesis of substituted 2-pyridone derivatives through decoration and/or formation of pyridone rings has been a longstanding subject in organic synthetic chemistry .

Mecanismo De Acción

Target of Action

2-Cyano-6-hydroxypyridine, also known as 6-oxo-1,6-dihydropyridine-2-carbonitrile or 6-hydroxypicolinonitrile , is a derivative of picolinic acid . Picolinic acid derivatives are known to exhibit enol-keto tautomerism and have potential complexing ability via N,O-chelation or N,O,O-chelation . .

Mode of Action

It is known that picolinic acid derivatives, such as 2-cyano-6-hydroxypyridine, exhibit enol-keto tautomerism . This tautomerism could potentially influence the compound’s interaction with its targets and the resulting changes .

Biochemical Pathways

It is known that 2-pyridone degradation, a related compound, is commonly initiated by mono-oxygenase attack, resulting in a diol, such as 2,5-dihydroxypyridine, which is metabolized via the maleamate pathway . This information might provide some insight into the potential biochemical pathways affected by 2-Cyano-6-hydroxypyridine.

Result of Action

It is known that 2-pyridone-containing heterocycles are considered privileged scaffolds in drug discovery due to their behavior as hydrogen bond donors and/or acceptors and nonpeptidic mimics, and remarkable physicochemical properties such as metabolic stability, solubility in water, and lipophilicity . This information might provide some insight into the potential effects of 2-Cyano-6-hydroxypyridine’s action.

Action Environment

It is known that 2-pyridone, a related compound, is rapidly degraded by microorganisms in the soil environment, with a half-life less than one week . This information might provide some insight into how environmental factors could potentially influence the action, efficacy, and stability of 2-Cyano-6-hydroxypyridine.

Propiedades

IUPAC Name |

6-oxo-1H-pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O/c7-4-5-2-1-3-6(9)8-5/h1-3H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGXSOXBXXNEYNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyano-6-hydroxypyridine | |

CAS RN |

89324-17-4, 95907-04-3 | |

| Record name | 1,6-Dihydro-6-oxo-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89324-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxy-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95907-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-oxo-1,6-dihydropyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B3038652.png)

![1-(1,3-Benzodioxol-5-yl)-3-[4-(sec-butyl)anilino]-1-propanone](/img/structure/B3038654.png)

![1-[1,1'-Biphenyl]-4-yl-3-(4-cyclohexylanilino)-1-propanone](/img/structure/B3038657.png)

![4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B3038667.png)

![4-benzyl-5-[3-(2,4-dichlorophenoxy)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3038671.png)